molecular formula C15H12F2N2O2 B157904 N,N'-bis(4-fluorophenyl)propanediamide CAS No. 1677-29-8

N,N'-bis(4-fluorophenyl)propanediamide

Cat. No.: B157904
CAS No.: 1677-29-8
M. Wt: 290.26 g/mol
InChI Key: IHPIXCWMIRALHO-UHFFFAOYSA-N
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Description

N,N’-bis(4-fluorophenyl)propanediamide is a chemical compound with the molecular formula C15H14F2N2O2 It is characterized by the presence of two 4-fluorophenyl groups attached to a propanediamide backbone

Scientific Research Applications

N,N’-bis(4-fluorophenyl)propanediamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Potential therapeutic applications include its use as a precursor for the development of pharmaceutical agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(4-fluorophenyl)propanediamide typically involves the reaction of 4-fluoroaniline with propanedioyl dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis(4-fluorophenyl)propanediamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(4-fluorophenyl)propanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the amide groups to amines.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: N,N’-bis(4-fluorophenyl)propanediamide N-oxide.

    Reduction: N,N’-bis(4-fluorophenyl)propanediamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N,N’-bis(4-fluorophenyl)propanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The fluorine atoms on the phenyl rings can enhance the binding affinity and specificity of the compound for its target.

Comparison with Similar Compounds

N,N’-bis(4-fluorophenyl)propanediamide can be compared with other similar compounds, such as:

    N,N’-bis(4-chlorophenyl)propanediamide: Similar structure but with chlorine atoms instead of fluorine.

    N,N’-bis(4-bromophenyl)propanediamide: Similar structure but with bromine atoms instead of fluorine.

    N,N’-bis(4-methylphenyl)propanediamide: Similar structure but with methyl groups instead of fluorine.

The presence of fluorine atoms in N,N’-bis(4-fluorophenyl)propanediamide makes it unique, as fluorine can significantly influence the compound’s chemical reactivity, biological activity, and physical properties.

Properties

IUPAC Name

N,N'-bis(4-fluorophenyl)propanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F2N2O2/c16-10-1-5-12(6-2-10)18-14(20)9-15(21)19-13-7-3-11(17)4-8-13/h1-8H,9H2,(H,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHPIXCWMIRALHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CC(=O)NC2=CC=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40333046
Record name N,N'-bis(4-fluorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49673865
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

1677-29-8
Record name N,N'-bis(4-fluorophenyl)propanediamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40333046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of dimethyl malonate (0.5 g, 3.78 mmol) and 4-fluoroaniline (0.93 g, 8.33 mmol) was heated neat to 200° C. for 20 min in the microwave system. After cooling, the solid was filtered and washed with ethyl acetate to provide the desired malonamide which was used without further purification. MS: Cal'd (MH+) 291, exp (MH+) 291.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.93 g
Type
reactant
Reaction Step One

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